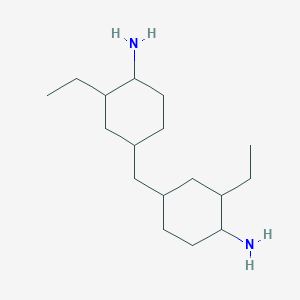
4,4'-Methylenebis(2-ethylcyclohexanamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(2-ethylcyclohexanamine) is an alicyclic diamine compound. It is known for its applications in the production of polyamides and epoxy resins due to its high chemical resistance and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-ethylcyclohexanamine) typically involves the reaction of 2-ethylcyclohexanone with formaldehyde and ammonia. This process is carried out under controlled conditions to ensure the formation of the desired diamine compound .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-ethylcyclohexanamine) is scaled up using similar synthetic routes. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(2-ethylcyclohexanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated amines.
Scientific Research Applications
4,4’-Methylenebis(2-ethylcyclohexanamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyamides and epoxy resins.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(2-ethylcyclohexanamine) involves its ability to form stable chemical bonds with other molecules. This property is exploited in the synthesis of polymers, where the compound acts as a cross-linking agent, enhancing the mechanical and thermal properties of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(2-methylcyclohexylamine)
- Isophoronediamine
- 1,3-Cyclohexanebis(methylamine)
Uniqueness
4,4’-Methylenebis(2-ethylcyclohexanamine) is unique due to its higher chemical resistance and thermal stability compared to similar compounds. This makes it particularly valuable in applications requiring durable and heat-resistant materials .
Properties
Molecular Formula |
C17H34N2 |
|---|---|
Molecular Weight |
266.5 g/mol |
IUPAC Name |
4-[(4-amino-3-ethylcyclohexyl)methyl]-2-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C17H34N2/c1-3-14-10-12(5-7-16(14)18)9-13-6-8-17(19)15(4-2)11-13/h12-17H,3-11,18-19H2,1-2H3 |
InChI Key |
HCJLTNJVGXHKTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCC1N)CC2CCC(C(C2)CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13148135.png)



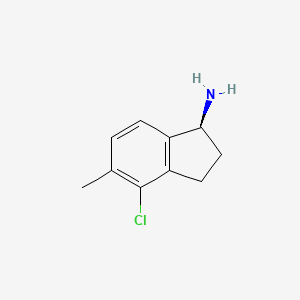
![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)
![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)
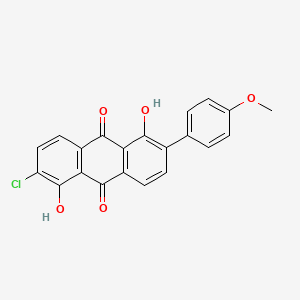
![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)
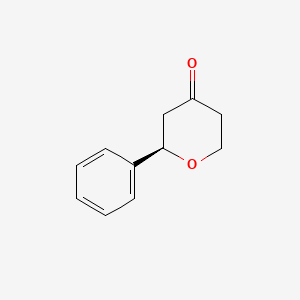
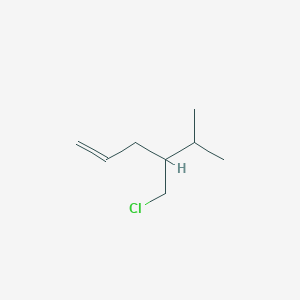
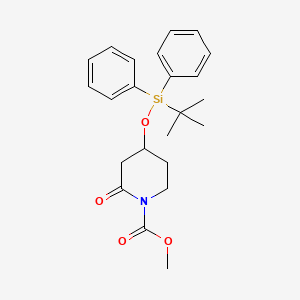
![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)
